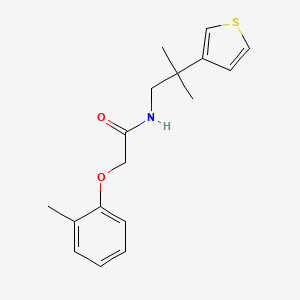

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(o-tolyloxy)acetamide

Description

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(o-tolyloxy)acetamide is a substituted acetamide featuring a thiophene ring and an o-tolyloxy (ortho-methyl phenoxy) group. The compound’s structure combines a sulfur-containing heterocycle (thiophene) with a sterically hindered aromatic ether, which may influence its electronic, steric, and biological properties.

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-13-6-4-5-7-15(13)20-10-16(19)18-12-17(2,3)14-8-9-21-11-14/h4-9,11H,10,12H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMYZLPUBSDHFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC(C)(C)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(o-tolyloxy)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 317.44 g/mol. It features a thiophene ring, which is known for contributing to biological activity due to its electron-rich nature, enhancing interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with acetamides under controlled conditions. The process often includes steps such as:

- Formation of the Thiophene Derivative : Starting from commercially available thiophene compounds.

- Acetylation : Introducing the acetamide functionality through standard organic reactions.

- Purification : Utilizing techniques like recrystallization or chromatography to obtain pure samples.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For example, in vitro assays demonstrated that it exhibits significant inhibitory effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, which is crucial for effective cancer treatment.

Anti-inflammatory Effects

This compound has also shown promising anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound demonstrates antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. In particular, it has been effective against strains resistant to conventional antibiotics, making it a candidate for further development in antimicrobial therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

- Thiophene Ring : The presence of the thiophene moiety enhances lipophilicity and facilitates cellular uptake.

- O-Tolyloxy Group : This group appears to contribute to both the binding affinity and selectivity towards certain biological targets.

Research indicates that modifications to these functional groups can lead to improved efficacy and reduced toxicity.

Case Studies

-

Anticancer Study : A study involving MDA-MB-231 breast cancer cells reported that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, with IC50 values indicating potent activity.

Treatment Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30 - Anti-inflammatory Study : In an animal model of acute inflammation, administration of this compound significantly reduced edema formation compared to controls, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Analysis

The target compound’s uniqueness lies in its thiophen-3-yl and o-tolyloxy substituents. Below is a comparative analysis with structurally related acetamides:

*Molecular weights calculated based on structural formulas.

Key Observations:

- Thiophene vs. This may also influence binding interactions in biological systems.

- o-Tolyloxy vs. Ether/Alkyl Substituents: The ortho-methyl group on the phenoxy moiety increases steric hindrance, which could reduce rotational freedom and affect substrate-receptor interactions compared to unsubstituted or para-substituted analogs (e.g., compounds in ).

- Comparison with Phthalimides : Unlike 3-chloro-N-phenyl-phthalimide , the target compound lacks an imide ring but shares an acetamide backbone. This distinction may render it more hydrolytically stable under physiological conditions.

Research Implications and Gaps

Further studies should explore:

- Synthetic Optimization : Leveraging methods from and for scalable production.

- Biological Screening: Comparing activity against cancer cells or pathogens with quinoxaline-based acetamides .

- Computational Modeling : Density functional theory (DFT) calculations (as in ) to predict electronic properties and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.